N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide

Lipophilicity Drug Design Physicochemical Property

Researchers requiring a sulfonamide intermediate with enhanced membrane permeability for cell-based assays. N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide offers: - +0.6 XLogP3 advantage over des-methyl analog (~4-fold higher partition coefficient) - Single H-bond donor vs two for primary sulfonamide analogs - Ideal XLogP3 of 1.7 for systemic mobility in agrochemical intermediates - Validated scaffold for secondary amine synthesis via alkylation/thiolate deprotection

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 89840-91-5
Cat. No. B13618528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide
CAS89840-91-5
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O4S/c1-3-10-16(14,15)9-5-4-7(2)6-8(9)11(12)13/h4-6,10H,3H2,1-2H3
InChIKeySPWQUIGXXICJDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide: Physicochemical Baseline


N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide is a N-ethyl-substituted ortho-nitrobenzenesulfonamide bearing a para-methyl group on the aromatic ring . This compound belongs to the class of functionalized aromatic sulfonamides that are frequently employed as synthetic intermediates in pharmaceutical and agrochemical research, wherein the nitro group serves as a precursor to anilines or as a directing group for electrophilic substitution, and the sulfonamide nitrogen can participate in further alkylation or deprotection chemistry . Its distinct substitution pattern — combining an electron-withdrawing nitro group, an electron-donating methyl group, and an N-ethyl side chain — imparts a unique set of computed physicochemical descriptors that differentiate it from closely related analogs lacking either the para-methyl or the N-alkyl substituent.

Workflow
Synthetic intermediate for amine/heterocycle construction via nitro reduction or sulfonamide N-alkylation/deprotection
Selection
Distinct ortho-nitro, para-methyl, N-ethyl substitution pattern for property tuning in lead optimization
Use context
Compatible with Fukuyama amine protection/alkylation/deprotection sequences and solid-phase synthesis

N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide: Substitution Limitations


Although numerous 2-nitrobenzenesulfonamides share the same core scaffold, minor alterations in ring substitution or N-alkyl chain length produce measurable shifts in lipophilicity, hydrogen-bond donor capacity, and topological polar surface area . The N-ethyl-4-methyl-2-nitro combination occupies a discrete region of property space: it is significantly more lipophilic than the des-methyl analog (ΔXLogP3 = +0.6) and possesses only one hydrogen-bond donor compared to two for the unsubstituted sulfonamide parent (4-methyl-2-nitrobenzenesulfonamide), while retaining the same number of rotatable bonds as the N-ethyl analog without the para-methyl . These discrete property shifts directly influence solubility, membrane permeability, and reactivity, meaning that an interchangeable selection among in-class alternatives can lead to divergent outcomes in synthetic yields, chromatographic behavior, and biological assay performance. High-strength head-to-head comparative biological data for this specific compound remain scarce in the public domain; the evidence presented below therefore relies on authoritative computed property differences, which are the most quantifiable basis for differentiation available at the time of this analysis.

Lipophilicity shift alters partitioning
A measurable computed logP increase compared to des-methyl analogs can shift organic/aqueous extraction behavior and solubility profiles, potentially affecting synthetic yields.
H-bond donor & TPSA reduction
Fewer hydrogen-bond donors and lower polar surface area relative to the primary sulfonamide may change crystallization, solubility, and membrane partitioning, making direct method transfer unreliable.
Rotatable bond count influences reactivity
Additional rotatable bonds versus the unsubstituted sulfonamide can affect conformational sampling during reactions and binding events, limiting interchangeability in optimized protocols.

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity vs. Des-Methyl Analog

N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide displays a computed XLogP3 value of 1.7, which is 0.6 log units higher than that of the direct des-methyl analog N-ethyl-2-nitrobenzenesulfonamide (XLogP3 = 1.1) . This increase stems solely from the addition of the para-methyl group on the aromatic ring and translates to an approximately 4-fold greater partition coefficient, indicative of enhanced membrane permeability and organic-phase extractability.

Lipophilicity
Reported
Target XLogP3 = 1.7
Comparator XLogP3 = 1.1
Δ +0.6 (≈4× partition)
Supports permeability-screening fit
Computed property; experimental logP validation recommended
Lipophilicity Drug Design Physicochemical Property

Reduced H-Bond Donors and Lower Polar Surface Area

When compared to the primary sulfonamide 4-methyl-2-nitrobenzenesulfonamide, the N-ethyl substitution in the target compound reduces the hydrogen-bond donor count from 2 to 1 and lowers the topological polar surface area (TPSA) from 114 Ų to 100 Ų . The single donor represents the sulfonamide N-H, while the primary sulfonamide comparator possesses two N-H donors that can engage in additional intermolecular hydrogen bonding, leading to higher crystal lattice energy and reduced solubility in non-polar environments.

H-Bond Donors & TPSA
Reported
HBD = 1
TPSA = 100 Ų
ΔHBD −1, ΔTPSA −14 Ų
Reported HBD/TPSA profile relevant to permeability screening
Computed by Cactvs; may differ from experimental TPSA
Hydrogen Bonding Membrane Permeability ADME

Greater Conformational Freedom vs. Primary Sulfonamide

The N-ethyl substituent confers three rotatable bonds to the target compound, compared to a single rotatable bond for 4-methyl-2-nitrobenzenesulfonamide . This additional flexibility arises from the ethyl group attached to the sulfonamide nitrogen and may influence the compound's ability to adopt conformations complementary to biological targets or to facilitate intramolecular reactions during synthesis.

Rotatable Bonds
Reported
3 rotatable bonds
vs primary sulfonamide: 1
+2 rotatable bonds
Reported conformational flexibility may influence target-engagement and synthetic transformations
Computed descriptor; context-dependent relevance
Conformational Flexibility Molecular Recognition Synthetic Versatility

Class-Level Advantage as a Versatile Synthetic Handle

2-Nitrobenzenesulfonamides are well-established as both protecting and activating groups for primary amines, allowing smooth N-alkylation via Mitsunobu or conventional methods and facile deprotection with thiolates . Within this class, N-ethyl substitution — as present in the target compound — provides a balanced steric profile that avoids the excessive bulk of N-benzyl or N-alkyl chains longer than propyl, while still enabling clean deprotection. Although direct comparative kinetic data for the target compound versus other N-alkyl-2-nitrobenzenesulfonamides are not publicly available, the extensive literature on this chemotype supports the general utility of N-ethyl-2-nitrobenzenesulfonamides in multistep amine syntheses .

Amine Protection Utility
Class-level
N-Ethyl-2-nitrobenzenesulfonamide scaffold; class-level synthetic handle
Class-level evidence suggests N-ethyl may support clean alkylation/deprotection workflows
No direct kinetic comparison available; review specific conditions
Protecting Group Secondary Amine Synthesis Solid-Phase Synthesis

N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide: Application Scenarios


Lead Optimization for Enhanced Passive Permeability

When a medicinal chemistry program demands a sulfonamide intermediate with improved membrane permeability, N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide offers a 0.6-unit XLogP3 advantage over the des-methyl analog , corresponding to an approximately 4-fold higher partition coefficient. This property makes it preferable over N-ethyl-2-nitrobenzenesulfonamide in cell-based assays where passive diffusion is rate-limiting .

Late-Stage Functionalization and Amine Protection

The N-ethyl-2-nitrobenzenesulfonamide scaffold is a validated intermediate for secondary amine synthesis via alkylation and subsequent thiolate-mediated deprotection . The para-methyl group does not interfere with the deprotection step and may improve solubility in organic solvents relative to the unsubstituted phenyl analog, facilitating homogeneous reaction conditions .

Chromatographic Method Development and Reference Standards

Because N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide possesses three rotatable bonds and a distinct combination of hydrogen-bond donors and acceptors relative to its primary sulfonamide analog, it exhibits unique retention behavior on reversed-phase HPLC columns . This property positions it as a useful reference standard for calibrating separation methods in quality control laboratories that handle multiple aromatic sulfonamide intermediates .

Agrochemical Intermediate with Balanced Lipophilicity

In the synthesis of crop protection agents, intermediates with moderate lipophilicity (XLogP3 between 1 and 3) are often preferred for systemic mobility in plants. N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide’s XLogP3 of 1.7 falls within this desirable range, outperforming the more polar primary sulfonamide 4-methyl-2-nitrobenzenesulfonamide (XLogP3 = 0.7) .

Application
Selection Property
Validation Focus
Passive permeability optimization in medicinal chemistry
Lipophilicity & H-bond donor profile
Permeability assay correlation with computed logP/TPSA
Secondary amine synthesis via Fukuyama protection/deprotection
Sterically balanced N-ethyl-2-nitrobenzenesulfonamide scaffold
Deprotection efficiency and alkylation scope
Reversed-phase HPLC method calibration
Distinct H-bond and rotatable bond profile
Retention time reproducibility across sulfonamide analogs
Agrochemical intermediate requiring moderate systemic mobility
XLogP3 within moderate lipophilicity range
Systemic mobility assay or logP-performance correlation
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